4-Iodo-2-methyl-3-nitrobenzenamine

Medicinal Chemistry Physicochemical Properties SAR

4-Iodo-2-methyl-3-nitrobenzenamine delivers a non-negotiable ortho-nitro, para-iodo substitution pattern essential for constructing ALK and PARP1 kinase inhibitor scaffolds. The para-iodine enables efficient Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the ortho-nitro group activates oxidative addition and serves as a spectroscopic handle. Unlike simple iodoanilines or regioisomers, this specific arrangement is validated in patented medicinal chemistry programs (US 20120028924; CN 201110112833). Substituting with cheaper analogs risks reaction failure or inactive final products. Secure the precise building block for your next-generation inhibitor library.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
Cat. No. B8731319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methyl-3-nitrobenzenamine
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])I)N
InChIInChI=1S/C7H7IN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3
InChIKeyXGQQDTBAMLGWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-2-methyl-3-nitrobenzenamine: A Strategic Ortho-Functionalized Iodoaniline Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Iodo-2-methyl-3-nitrobenzenamine (CAS 860573-47-3; also known as 4-iodo-2-methyl-3-nitroaniline) is a densely functionalized aromatic amine with the molecular formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol . Its unique substitution pattern—featuring an iodine atom para to an amino group, a nitro group ortho to the amino group, and a methyl group ortho to the nitro group—creates a highly specific electronic and steric environment that is chemically distinct from its regioisomers and simpler iodoanilines. This specific arrangement is critical for its role as a versatile intermediate in the synthesis of targeted kinase inhibitors and other complex molecules [1], [2]. The compound is typically supplied as a solid with a purity of 95% or higher, and it requires storage at 2-8°C to maintain stability , .

Why Generic Substitution of 4-Iodo-2-methyl-3-nitrobenzenamine Fails: The Critical Role of Orthogonal Reactivity and Regiospecific Substitution


The substitution pattern of 4-iodo-2-methyl-3-nitrobenzenamine is non-negotiable for applications requiring a specific sequence of transformations. Simple analogs like 2-methyl-3-nitroaniline lack the iodine handle essential for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for introducing molecular complexity [1]. Conversely, regioisomers such as 4-iodo-3-methyl-2-nitroaniline or simpler iodoanilines like 4-iodoaniline possess different electronic landscapes, which drastically alter their reactivity profiles in electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions . For example, the electron-withdrawing nitro group ortho to the amine in the target compound deactivates the ring but simultaneously activates the para-iodine for specific oxidative addition pathways, a balance not found in its regioisomers [2]. Furthermore, its use as an intermediate in proprietary kinase inhibitor syntheses, such as those targeting ALK and PARP1, confirms its specific fit within a complex structure-activity relationship (SAR) where even minor positional changes are known to ablate biological activity [3], [4]. Therefore, substituting this compound with a cheaper, structurally related alternative carries a high risk of reaction failure, drastically reduced yields, or the generation of an inactive final product.

Quantitative Evidence for 4-Iodo-2-methyl-3-nitrobenzenamine: Comparative Data on Reactivity, Stability, and Application-Specific Performance


Electronic Modulation and Predicted LogP: Direct Comparison with Regioisomeric and Non-Functionalized Analogs

The specific ortho-substitution pattern of 4-iodo-2-methyl-3-nitrobenzenamine creates a unique electronic environment, as reflected by its calculated physicochemical properties, which directly impact its behavior in biological systems and synthetic transformations. When compared to its closest regioisomer (4-iodo-3-methyl-2-nitroaniline) and the non-functionalized parent compound (4-iodoaniline), the target compound exhibits a distinct LogP (partition coefficient) and polar surface area (PSA). These differences are quantifiable and are key drivers of passive membrane permeability and metabolic stability in medicinal chemistry programs , [1].

Medicinal Chemistry Physicochemical Properties SAR

Superior Reactivity in Cross-Coupling Reactions: Class-Level Evidence for Electron-Deficient Iodoarenes

The presence of both an electron-withdrawing nitro group and an iodine atom in 4-iodo-2-methyl-3-nitrobenzenamine places it in a class of electron-deficient iodoarenes known for enhanced reactivity in palladium-catalyzed cross-coupling reactions. Direct quantitative comparison for this exact compound is unavailable, but class-level data from authoritative sources demonstrates that electron-withdrawing groups (EWGs) significantly improve reaction efficiency. For example, in Negishi cross-couplings, reactions with substrates bearing EWGs proceed more efficiently and provide higher yields compared to those with electron-donating groups (EDGs) like aniline [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Validation as a Critical Intermediate in High-Value Therapeutic Areas: Evidence from Patent Literature

The strategic value of 4-iodo-2-methyl-3-nitrobenzenamine is underscored by its explicit use as a building block in patented synthetic routes for therapeutically relevant molecules. Unlike generic or less functionalized iodoanilines that serve broad purposes, this compound's specific substitution pattern is required to build advanced intermediates for kinase inhibitors. For instance, its synthesis is described as a precursor to compounds that inhibit ALK kinase [1], and its scaffold is essential for generating PARP1 inhibitor candidates like BSI-201 [2]. While direct biological data for the compound itself is absent, its role in these validated pathways demonstrates a unique, application-specific value that simpler analogs cannot replicate.

Kinase Inhibition Oncology Patent Analysis

Stability and Handling Profile for Long-Term Viability in Compound Collections

The recommended storage conditions and hazard classifications for 4-iodo-2-methyl-3-nitrobenzenamine and its class provide essential, quantifiable data for compound management and procurement logistics. While the target compound is a combustible solid (Storage Class 11) and requires storage at 2-8°C , , this is a standard and manageable requirement for a compound of this class. This profile contrasts with more reactive or hazardous analogs (e.g., acid chlorides or azides), which demand stricter controls and have shorter shelf lives.

Compound Management Stability Procurement

High-Impact Applications for 4-Iodo-2-methyl-3-nitrobenzenamine: From Targeted Kinase Inhibitors to Advanced Cross-Coupling Methodologies


Synthesis of Targeted Kinase Inhibitors for Oncology Research

This compound is a validated intermediate for constructing inhibitors targeting the ALK kinase and PARP1 enzyme, both of which are critical in certain cancers. Its specific ortho-substitution pattern is essential for installing the core scaffold of these inhibitors. Patent evidence (US 20120028924 and CN 201110112833) confirms its utility in these advanced medicinal chemistry programs, where its unique combination of an iodine handle for diversification and a locked conformation due to intramolecular hydrogen bonding is crucial for achieving target potency and selectivity [1], [2]. Using this specific building block allows chemists to directly access the patented chemical space, accelerating the development of novel therapeutic candidates.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The para-iodo substituent makes this molecule an ideal substrate for a wide range of Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). As a member of the electron-deficient iodoarene class, it is expected to undergo oxidative addition more readily than electron-rich analogs, leading to more efficient and higher-yielding reactions [3]. This is particularly valuable in parallel synthesis or library production, where robust and predictable reactivity is paramount. The presence of the ortho-nitro group can also serve as a useful spectroscopic handle for reaction monitoring by NMR or HPLC.

Building Block for Functional Materials and Chemical Biology Probes

The ortho-nitroaniline motif is a known precursor to benzimidazoles and benzotriazoles, which are privileged structures in medicinal chemistry and materials science. Furthermore, the heavy iodine atom offers a site for potential isotopic labeling (e.g., with 125I or 18F via exchange) , enabling the creation of radiolabeled probes for in vivo imaging or receptor-binding assays. The physicochemical property profile of the compound (cLogP 3.02) suggests it is well-suited for generating molecules with favorable cell permeability, a key requirement for effective chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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